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Introduction
Mitophagy, the selective degradation of mitochondria by autophagy, is a critical cellular process

for maintaining mitochondrial homeostasis and cell health. Dysfunctional mitophagy is

implicated in a range of human pathologies, including neurodegenerative diseases like

Parkinson's, cardiovascular diseases, and cancer.[1] The PINK1/Parkin pathway is a key

signaling cascade that mediates the clearance of damaged mitochondria. In this pathway, the

deubiquitinase (DUB) USP30 acts as a negative regulator, removing ubiquitin chains from

mitochondrial outer membrane proteins that are essential for initiating mitophagy.[2][3]

USP30-I-1 is a selective and potent inhibitor of USP30 with an IC50 of 94 nM.[4] By inhibiting

USP30, USP30-I-1 promotes the accumulation of ubiquitin on the mitochondrial surface,

thereby enhancing Parkin-mediated mitophagy.[5][6] This makes USP30-I-1 a valuable tool for

studying the molecular mechanisms of mitophagy and a potential therapeutic agent for

diseases associated with impaired mitochondrial clearance.[7][8]

These application notes provide detailed protocols for assessing the effects of USP30-I-1 on

mitophagy using common laboratory techniques.
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The PINK1/Parkin pathway is a primary mechanism for initiating mitophagy in response to

mitochondrial damage. USP30 directly counteracts this pathway.
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Caption: PINK1/Parkin pathway and USP30 inhibition.

Experimental Protocols
Here we provide detailed protocols for assessing mitophagy in cultured cells treated with

USP30-I-1.

Fluorescence Microscopy-Based Assessment of
Mitophagy
Fluorescence microscopy is a powerful technique to visualize and quantify mitophagy at the

single-cell level.[9][10]

The mito-Keima reporter is a pH-sensitive fluorescent protein targeted to the mitochondrial

matrix.[11] It emits green fluorescence at the neutral pH of healthy mitochondria and red

fluorescence in the acidic environment of the lysosome following mitophagy.[12] An increase in

the red/green fluorescence ratio indicates an increase in mitophagic flux.
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Caption: Workflow for the mito-Keima mitophagy assay.

Protocol:

Cell Culture and Transfection:

Plate cells (e.g., HeLa or SH-SY5Y) on glass-bottom dishes suitable for live-cell imaging.

Transfect cells with a plasmid encoding mitochondria-targeted Keima (mt-Keima) and

allow for expression for 24-48 hours.
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Treatment:

Treat cells with the desired concentration of USP30-I-1 (a typical starting range is 1-10

µM) for a specified duration (e.g., 4-24 hours).[13]

Include appropriate controls: vehicle control (e.g., DMSO), positive control for mitophagy

induction (e.g., 10 µM CCCP or Oligomycin/Antimycin A for 4-6 hours), and a negative

control (e.g., a known inhibitor of autophagy like Bafilomycin A1).[14]

Imaging:

Image live cells using a confocal microscope equipped with environmental control (37°C,

5% CO2).

Acquire images using sequential excitation at ~458 nm (for neutral pH) and ~561 nm (for

acidic pH), with emission collected at >600 nm.[11]

Image Analysis:

Quantify the area of red puncta (mitochondria in lysosomes) and the total area of green

fluorescence (total mitochondria) per cell using image analysis software (e.g., ImageJ/Fiji).

Calculate the mitophagy index as the ratio of the red fluorescent area to the green

fluorescent area.[15]

This method involves labeling mitochondria and lysosomes and quantifying their colocalization

as a measure of mitophagy.[16]

Protocol:

Cell Culture and Treatment:

Plate cells on coverslips in a multi-well plate.

Treat cells with USP30-I-1 and controls as described in the mito-Keima protocol.

Staining:
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Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

Block with 3% BSA in PBS for 1 hour.

Incubate with primary antibodies against a mitochondrial marker (e.g., TOM20 or HSP60)

and a lysosomal marker (e.g., LAMP1) overnight at 4°C.[17]

Wash with PBS and incubate with corresponding fluorescently-labeled secondary

antibodies for 1 hour at room temperature.

Mount coverslips on slides with a mounting medium containing DAPI for nuclear staining.

Imaging and Analysis:

Acquire images using a confocal microscope.

Quantify the colocalization of the mitochondrial and lysosomal signals using Pearson's

correlation coefficient or Mander's overlap coefficient in image analysis software. An

increase in colocalization suggests enhanced mitophagy.[16]

Western Blotting for Mitophagy Markers
Western blotting can be used to assess the degradation of mitochondrial proteins as an

indicator of mitophagy.[9]
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Caption: Logic of Western blot analysis for mitophagy.

Protocol:

Cell Lysis:

Treat cells with USP30-I-1 and controls as previously described. To observe the

accumulation of autophagosomes containing mitochondria, a lysosomal inhibitor like

Bafilomycin A1 (100 nM for the last 4 hours of treatment) should be used.[14]
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Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase

inhibitors.[17]

Protein Quantification and SDS-PAGE:

Determine protein concentration using a BCA assay.

Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

Immunoblotting:

Transfer proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate with primary antibodies against mitochondrial proteins (e.g., TOM20, TIM23,

COX IV, or VDAC) and an autophagy marker (e.g., LC3B). A loading control (e.g., β-actin

or GAPDH) is essential.[9][17]

Wash and incubate with HRP-conjugated secondary antibodies.

Detect signals using an enhanced chemiluminescence (ECL) substrate.

Analysis:

Quantify band intensities using densitometry.

A decrease in the levels of mitochondrial proteins and an increase in the LC3-II/LC3-I ratio

upon treatment with USP30-I-1 (especially in the presence of a lysosomal inhibitor)

indicates enhanced mitophagic flux.[17]

Quantitative Data Summary
The following tables summarize representative quantitative data from studies assessing the

effect of USP30 inhibition on mitophagy.

Table 1: Effect of USP30 Inhibition on Mitophagic Flux (mito-Keima Assay)
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Cell Line Treatment

Mitophagy Index
(Red/Green Ratio,
Fold Change vs.
Control)

Reference

SH-SY5Y USP30 siRNA ~1.8 [15]

SH-SY5Y
USP30 Inhibitor (3

µM) + FCCP
~2.5 [13]

hTERT-RPE1 USP30 siRNA ~2.0 [18]

Table 2: Effect of USP30 Inhibition on Mitochondrial Protein Levels (Western Blot)

Cell Line Treatment Protein
Protein Level
(% of Control)

Reference

PARK2 KO

Neurons

USP30 Inhibitor

(3 µM) + CCCP
TOM20

Decreased vs.

CCCP alone
[19]

PARK2 KO

Neurons

USP30 Inhibitor

(3 µM) + CCCP
HSP60

Decreased vs.

CCCP alone
[19]

HeLa-Parkin

USP30

Knockdown +

Oligomycin/Anti

mycin A

TOM20 ~40% [18]

Table 3: Effect of USP30 Inhibition on p-Ser65-Ubiquitin Levels
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Cell Model Treatment
p-Ser65-Ubiquitin
Level (Fold Change
vs. Control)

Reference

Dopaminergic

Neurons

USP30 Inhibitor (1

µM)
~1.5 [15]

Astrocytes
USP30 Inhibitor (1

µM)
~1.7 [15]

Parkin+/+ Fibroblasts
USP30 Inhibitor +

FCCP

Increased vs. FCCP

alone
[5]

Conclusion
USP30-I-1 is a powerful tool for modulating and studying mitophagy. The protocols outlined in

these application notes provide robust methods for assessing the impact of USP30 inhibition

on this critical cellular process. By employing a combination of fluorescence microscopy and

biochemical assays, researchers can obtain comprehensive and quantitative data on the role of

USP30 in mitochondrial quality control and its potential as a therapeutic target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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